molecular formula C10H10ClNO3 B1518044 3-[(3-Chloropropanoyl)amino]benzoic acid CAS No. 1153810-62-8

3-[(3-Chloropropanoyl)amino]benzoic acid

Cat. No. B1518044
CAS RN: 1153810-62-8
M. Wt: 227.64 g/mol
InChI Key: NMWZONLMPZNTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloropropanoyl)amino]benzoic acid is a chemical compound with the molecular formula C10H10ClNO3 . It has a molecular weight of 227.64 g/mol .

Scientific Research Applications

Biosynthesis and Microbial Production

3-Amino-benzoic acid (3AB) serves as a fundamental building block in the synthesis of various biologically active compounds. A study by Zhang and Stephanopoulos (2016) highlights the use of microbial biosynthesis to produce 3AB from glucose using a co-culture engineering approach in Escherichia coli. This method significantly enhanced 3AB production, demonstrating the potential of microbial systems in the efficient biosynthesis of important chemical compounds Haoran Zhang, G. Stephanopoulos.

Fluorescence Probes and Reactive Oxygen Species Detection

The development of novel fluorescence probes based on derivatives of benzoic acid, such as 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, has shown significant potential in detecting highly reactive oxygen species (hROS) and distinguishing specific species. This application is crucial in biological and chemical studies to understand the roles of reactive species in various processes Ken-ichi Setsukinai, Y. Urano, K. Kakinuma, H. Majima, T. Nagano.

Antimicrobial Activity

The antimicrobial properties of derivatives containing benzoic acid, such as 3-[(2-Hydroxyphenyl)amino]butanoic acids and their corresponding benzo[b]phenoxazine derivatives, have been investigated. Some of these compounds have exhibited significant antimicrobial activity against various pathogens, indicating their potential as therapeutic agents Kristina Mickevičienė, R. Baranauskaitė, K. Kantminienė, M. Stasevych, O. Komarovska-Porokhnyavets, V. Novikov.

Liquid Crystal Synthesis

Research by Begum et al. (2013) explores the synthesis of unsymmetrical four-ring bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid, showcasing their potential in creating materials with wide temperature range nematic phases. This work contributes to the development of novel materials for applications in displays and optical devices N. Begum, S. Turlapati, S. Debnath, G. Mohiuddin, D. Sarkar, V. S. R. Nandiraju.

Sensing Biological Zinc

QZ1 and QZ2, fluorescein-based dyes derivatized with 8-aminoquinoline and benzoic acid derivatives, have been developed for sensing biological Zn(II). These compounds offer a large dynamic range for detecting Zn(II), making them useful tools for studying Zn(II) roles in biological systems Elizabeth M. Nolan, J. Jaworski, K. Okamoto, Y. Hayashi, Morgan Sheng, S. Lippard.

properties

IUPAC Name

3-(3-chloropropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWZONLMPZNTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloropropanoyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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